molecular formula C21H27N5O5S2 B2995086 4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105250-08-5

4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2995086
CAS No.: 1105250-08-5
M. Wt: 493.6
InChI Key: ZGTPTBQBDVGPRQ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H27N5O5S2 and its molecular weight is 493.6. The purity is usually 95%.
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Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex synthetic molecule with potential therapeutic applications. Its structure suggests a multifaceted interaction with biological systems, particularly in the context of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a sulfamoyl group, a thieno[3,4-c]pyrazole moiety, and a benzamide structure. The presence of these functional groups indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC18H24N4O3S
Molecular Weight372.47 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and inflammation. Notably, compounds with similar structures have been shown to:

  • Inhibit Angiogenesis : By interfering with vascular endothelial growth factor (VEGF) signaling pathways, thus preventing tumor growth.
  • Exhibit Cytotoxic Effects : Through the induction of apoptosis in cancer cells by activating caspase pathways.
  • Modulate Immune Responses : By influencing cytokine production and immune cell activation.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this structure:

  • In Vitro Cytotoxicity : In a study examining various thieno[3,4-c]pyrazole derivatives, it was found that certain modifications led to significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
  • Mechanistic Insights : The compound was observed to induce apoptosis in cancer cells through mitochondrial pathways, promoting the release of cytochrome c and activation of caspases .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using models that measure the inhibition of pro-inflammatory cytokines:

  • Cytokine Inhibition : Compounds similar to this one demonstrated the ability to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages by up to 60%, indicating significant anti-inflammatory properties .

Case Studies

  • Multiple Myeloma Treatment : A patent describes methods for treating multiple myeloma using compounds structurally related to this benzamide derivative, highlighting its role in inhibiting tumor growth through targeted therapy .
  • Inflammatory Diseases : Research has shown that derivatives can effectively reduce symptoms in animal models of arthritis by modulating immune responses and reducing inflammation markers .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S2/c1-25(2)33(29,30)16-7-5-14(6-8-16)21(28)23-20-17-12-32-13-18(17)24-26(20)11-19(27)22-10-15-4-3-9-31-15/h5-8,15H,3-4,9-13H2,1-2H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTPTBQBDVGPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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